2-((4-Fluorophenyl)thio)-1-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone

Description

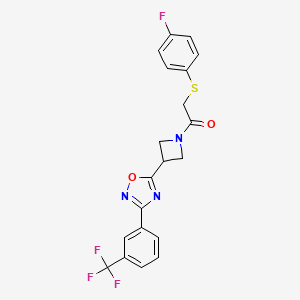

This compound features a 4-fluorophenylthio group attached to a ketone moiety, which is further linked to an azetidine ring substituted with a 1,2,4-oxadiazole heterocycle. The oxadiazole ring is substituted at the 3-position with a 3-(trifluoromethyl)phenyl group. The compound’s molecular formula is deduced as C₂₂H₁₆F₄N₃O₂S, with a molecular weight of approximately 465.44 g/mol (calculated based on structural analogs in –8).

Properties

IUPAC Name |

2-(4-fluorophenyl)sulfanyl-1-[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15F4N3O2S/c21-15-4-6-16(7-5-15)30-11-17(28)27-9-13(10-27)19-25-18(26-29-19)12-2-1-3-14(8-12)20(22,23)24/h1-8,13H,9-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCCCASSPHCOERC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CSC2=CC=C(C=C2)F)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15F4N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((4-Fluorophenyl)thio)-1-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of a 1,2,4-oxadiazole ring and an azetidine moiety, which are known for their diverse biological activities. The molecular formula is , with a molecular weight of approximately 398.37 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C18H14F4N2O2S |

| Molecular Weight | 398.37 g/mol |

| CAS Number | 1166228-20-1 |

Anticancer Activity

Recent studies have highlighted the potential of 1,2,4-oxadiazole derivatives in cancer therapy. The compound has shown promising results in various in vitro assays against different cancer cell lines.

The proposed mechanisms through which this compound exhibits anticancer activity include:

- Inhibition of key enzymes : It has been reported that oxadiazole derivatives can inhibit enzymes such as human alkaline phosphatase (ALP) and histone deacetylases (HDAC) , which play crucial roles in cancer cell proliferation and survival .

- Induction of apoptosis : Some derivatives have demonstrated the ability to induce apoptosis in cancer cells, leading to reduced tumor growth .

Case Studies and Research Findings

- Cell Line Studies : In a study evaluating various oxadiazole derivatives, it was found that certain compounds exhibited IC50 values as low as against human cancer cell lines . This suggests that modifications to the oxadiazole structure can significantly enhance anticancer potency.

- Molecular Docking Studies : Molecular docking studies have indicated that the compound binds effectively to target proteins involved in cancer progression. For instance, binding affinities were measured with values around , indicating strong interactions with target enzymes .

- Comparative Analysis : A comparative analysis of similar compounds revealed that those containing trifluoromethyl groups often exhibited enhanced biological activity compared to their non-trifluoromethyl counterparts . This highlights the importance of functional group positioning in drug design.

Summary of Biological Activities

Comparison with Similar Compounds

Impact of Substituents on Physicochemical Properties

- Trifluoromethylphenyl vs. Pyrazine (logP ~2.1) and methyl (logP ~2.8) substituents lower lipophilicity, which may enhance solubility .

- Azetidine vs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.